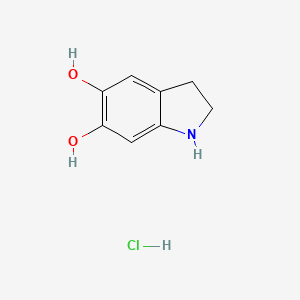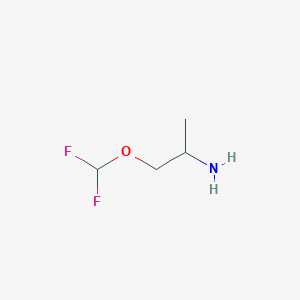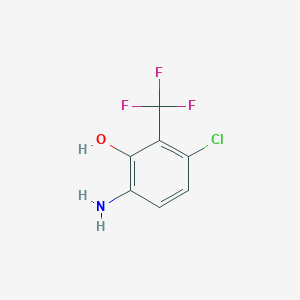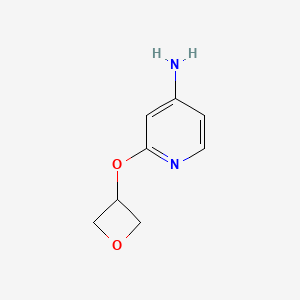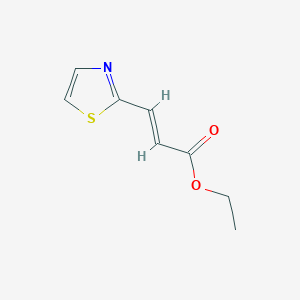
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with thioamide derivatives under basic or acidic conditions. The reaction may proceed through the formation of an intermediate enolate, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond or the thiazole ring can yield different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazole derivatives have been found to exhibit various pharmacological activities, and this compound may show promise in drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate include other thiazole derivatives such as:
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
- 2-Methylthiazole
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with an ethyl ester group and a conjugated double bond. This unique structure may confer specific reactivity and properties that distinguish it from other thiazole derivatives.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
ethyl (E)-3-(1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h3-6H,2H2,1H3/b4-3+ |
Clave InChI |
MJQIKGNOUNINSS-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=NC=CS1 |
SMILES canónico |
CCOC(=O)C=CC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
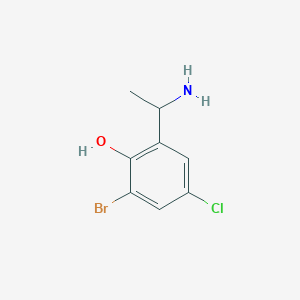
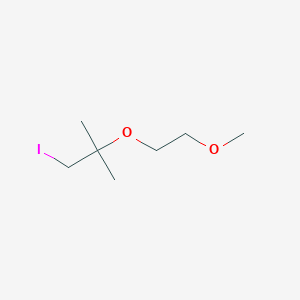




![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

